3,5-Bis-tert-butylsalicylic acid

Description

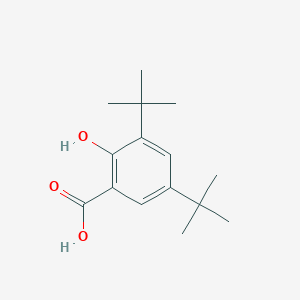

Structure

2D Structure

Properties

IUPAC Name |

3,5-ditert-butyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQBZEFLFSFEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96247-23-3 (potassium salt) | |

| Record name | 3,5-Di-tert-butylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019715196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2066519 | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19715-19-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19715-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019715196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis-tert-butylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,5 Bis Tert Butylsalicylic Acid

Established Synthetic Routes for 3,5-Bis-tert-butylsalicylic Acid

The synthesis of this compound, a sterically hindered derivative of salicylic (B10762653) acid, is accomplished through several established chemical pathways. These methods leverage common starting materials and foundational organic reactions, which have been modified to optimize yield and purity.

Kolbe-Schmitt Carboxylation Modifications and Yield Optimization

The Kolbe-Schmitt reaction is a fundamental method for synthesizing salicylic acids, involving the carboxylation of a phenoxide. wikipedia.orgorganic-chemistry.org For this compound, the process typically starts with 2,4-di-tert-butylphenol (B135424). The standard reaction involves the formation of the corresponding phenoxide salt, usually with sodium or potassium hydroxide (B78521), followed by carboxylation with carbon dioxide under elevated temperature and pressure. wikipedia.orggoogle.com

Initial attempts at synthesizing 3,5-di-tert-butylsalicylic acid via the Kolbe-Schmitt carboxylation of the potassium salt of 2,4-di-tert-butylphenol reported very low yields, sometimes less than 1%. nih.gov A significant competing reaction is the oxidative coupling of the phenoxide radicals, leading to the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl as a major byproduct, with yields as high as 65%. nih.gov

Optimization strategies have been developed to enhance the yield of the desired carboxylic acid. Key modifications include:

Controlling Reaction Atmosphere: Minimizing the presence of oxygen during the carboxylation step is crucial to suppress the formation of the dimeric byproduct. nih.gov

Optimizing Temperature and Time: Research has shown that by carefully controlling the reaction time and temperature, the formation of the dimer can be reduced to 8%, while the yield of 3,5-di-tert-butylsalicylic acid can be significantly increased to 68%. nih.gov

Pressure and Reaction Conditions: A patented process describes the reaction of anhydrous 2,4-di-tert-butylphenol salt with carbon dioxide gas at temperatures between 110-250 °C and pressures of 0.5-1.0 MPa for 2-5 hours. google.com After the reaction, the product is dissolved, and unreacted materials are extracted. Acidification of the aqueous layer precipitates the product. google.comvulcanchem.com

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Starting Material | Potassium salt of 2,4-di-tert-butylphenol | <1% (Initial) | nih.gov |

| Optimized Conditions | Reduced oxygen, optimized time and temperature | 68% | nih.gov |

| Industrial Process | 110-250 °C, 0.5-1.0 MPa, 2-5 hours | 83.6% - 88% | google.com |

Friedel-Crafts Reaction and Ester Hydrolysis Approaches

An alternative route to this compound involves a two-step process beginning with a simpler salicylate (B1505791), typically methyl salicylate (also known as wintergreen oil). google.com This method utilizes the Friedel-Crafts alkylation reaction to introduce the two tert-butyl groups onto the aromatic ring, followed by hydrolysis of the methyl ester to yield the final carboxylic acid. google.com

The first step is the Friedel-Crafts alkylation of methyl salicylate with an alkylating agent, catalyzed by a Lewis acid. google.comcerritos.edu The carboxyl group is protected as a methyl ester to facilitate the reaction. google.com Following the successful dialkylation of the ring, the ester group is hydrolyzed. This is typically achieved under basic conditions, for instance, by refluxing with sodium hydroxide, followed by acidification to protonate the carboxylate and yield this compound. google.commiracosta.edu

Synthesis from Methyl Salicylate Precursors

This pathway is a specific application of the Friedel-Crafts and hydrolysis strategy. The synthesis starts with methyl salicylate, which is dissolved in a solvent like methanol. google.comchemicalbook.com A strong acid, such as concentrated sulfuric acid, acts as the catalyst. chemicalbook.com An alkylating agent, such as tert-butanol, is then added at a controlled low temperature (e.g., 0-15 °C) to introduce the tert-butyl groups at the 3 and 5 positions of the benzene (B151609) ring, yielding methyl 3,5-di-tert-butylsalicylate. chemicalbook.com

The subsequent step is the saponification (hydrolysis) of the intermediate ester. google.comchemicalbook.com This is commonly carried out by heating the methyl 3,5-di-tert-butylsalicylate with an aqueous solution of a strong base like sodium hydroxide (NaOH) at temperatures between 70-90 °C. vulcanchem.comchemicalbook.com After the reaction is complete, the solvent is recovered, and the mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a low pH, causing the this compound to precipitate. This method has been reported to achieve high yields, around 92%. chemicalbook.com

| Step | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Alkylation | Methyl salicylate, tert-butanol, H₂SO₄ | 0-15 °C | Methyl 3,5-di-tert-butylsalicylate | chemicalbook.com |

| 2. Hydrolysis | Methyl 3,5-di-tert-butylsalicylate, NaOH(aq) | 70-90 °C, 3 hours reflux | Sodium 3,5-di-tert-butylsalicylate | vulcanchem.comchemicalbook.com |

| 3. Acidification | Sodium 3,5-di-tert-butylsalicylate, HCl(aq) | Cooling to 60-70 °C, adjust to pH=1 | This compound | chemicalbook.com |

Utilization of 2,4-Di-tert-butylphenol as a Starting Material

The use of 2,4-di-tert-butylphenol as a primary starting material is central to the Kolbe-Schmitt synthesis route. nih.gov This phenol (B47542) already contains the two tert-butyl groups in the desired substitution pattern relative to each other. The challenge lies in introducing the carboxyl group at the ortho position to the hydroxyl group.

The process begins by converting 2,4-di-tert-butylphenol into its corresponding alkali metal salt (phenoxide) by reacting it with a base like potassium hydroxide or sodium hydroxide in a low-grade alcohol. google.com After evaporating the alcohol and water to obtain the anhydrous salt, it is subjected to carboxylation with carbon dioxide under pressure. google.comvulcanchem.com This direct carboxylation yields the alkali metal salt of 3,5-di-tert-butylsalicylic acid. The final product is isolated by dissolving the salt in water, extracting any unreacted phenol, and then acidifying the aqueous solution to precipitate the free acid. google.com This method is a common industrial approach, though it requires careful control of reaction conditions to maximize yield and prevent the formation of byproducts. google.comnih.gov

Derivatization Strategies for this compound

Esterification Reactions

This compound can be converted into its corresponding esters through various esterification methods. A common approach is the acid-catalyzed esterification with an alcohol. For example, the synthesis of methyl 3,5-di-tert-butylsalicylate is achieved by reacting this compound with methanol.

This reaction is typically performed under reflux conditions for several hours in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The bulky tert-butyl groups on the ring provide steric hindrance, which can influence the reactivity of the carboxylic acid. Another method involves reacting the acid with methyl iodide in the presence of a base like sodium hydrogen carbonate to form the methyl ester. The resulting esters, such as methyl 3,5-di-tert-butylsalicylate, are valuable intermediates in their own right.

Synthesis of Aldehyde Derivatives (e.g., 3,5-Di-tert-butylsalicylaldehyde)

The aldehyde derivative, 3,5-Di-tert-butylsalicylaldehyde, is a crucial building block for the synthesis of complex ligands, such as those used in Jacobsen's catalyst. wikipedia.org It is typically synthesized from 2,4-di-tert-butylphenol through formylation reactions.

One common method is the Duff reaction, which involves heating 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid. wikipedia.orggoogle.com An improved process involves a two-step approach: first, heating a 0.5 to 2.0 M solution of 2,4-di-tert-butylphenol with one to three equivalents of hexamethylenetetramine in glacial acetic acid at temperatures between 100°C and 130°C. google.comgoogle.com In the second step, water or an aqueous acid (like hydrochloric or sulfuric acid) is added, and the mixture is heated again to the same temperature range to produce the final aldehyde. google.comgoogle.com This method is considered commercially attractive due to its use of readily available starting materials. google.com

Another effective synthesis route involves the reaction of 2,4-di-tert-butylphenol with paraformaldehyde in the presence of a catalyst like tin(IV) chloride (SnCl₄) and a base such as triethylamine (B128534). chemicalbook.com In a typical procedure, 2,4-di-tert-butylphenol and triethylamine are dissolved in toluene (B28343), followed by the dropwise addition of SnCl₄ at room temperature under an inert atmosphere. chemicalbook.com Subsequently, paraformaldehyde is added, and the mixture is heated to 80°C for several hours. chemicalbook.com After workup and purification via chromatography, 3,5-Di-tert-butylsalicylaldehyde can be obtained in high yields, with one reported procedure achieving an 88% yield. chemicalbook.com

Table 1: Comparison of Synthetic Methods for 3,5-Di-tert-butylsalicylaldehyde

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Duff Reaction | 2,4-di-tert-butylphenol | Hexamethylenetetramine, Glacial Acetic Acid, HCl | Acetic Acid | 130 | Commercially Attractive | google.comgoogle.com |

| Tin-Catalyzed Formylation | 2,4-di-tert-butylphenol | Paraformaldehyde, SnCl₄, Triethylamine | Toluene | 80 | 88% | chemicalbook.com |

Formation of Hydrazide-Hydrazone Ligands

This compound and its aldehyde derivative are precursors to complex hydrazide-hydrazone ligands, which are studied for their ability to form metal complexes. cyberleninka.ru These ligands are typically synthesized through a condensation reaction between a carboxylic acid hydrazide and an aldehyde or ketone. mdpi.comhygeiajournal.com

For instance, a hydrazone ligand can be prepared by reacting 3,5-di-tert-butylsalicylaldehyde with salicylic acid hydrazide. cyberleninka.ru The general procedure involves dissolving the aldehyde and the hydrazide in an alcohol, such as ethanol (B145695) or methanol. cyberleninka.rumdpi.com The mixture is heated to reflux, often with a catalytic amount of acetic acid, to facilitate the condensation. cyberleninka.rumdpi.com Upon cooling, the hydrazide-hydrazone product crystallizes and can be isolated by filtration. cyberleninka.ru These reactions are generally efficient, providing good to quantitative yields (76–100%). mdpi.com

The resulting hydrazide-hydrazone molecules, which incorporate the bulky 3,5-di-tert-butyl salicylidene unit, can act as monoanionic tridentate ligands in the formation of coordination complexes with metal ions like Cu(II), Ni(II), and Co(II). cyberleninka.ru The structure-activity relationship of these ligands has been investigated, revealing that the bulky tert-butyl groups play a role in their interaction with biological targets. mdpi.com

Table 2: Examples of Synthesized Hydrazide-Hydrazones

| Aldehyde Component | Hydrazide Component | Resulting Ligand Type | Reference |

|---|---|---|---|

| 3,5-di-tert-butylsalicylaldehyde | Salicylic acid hydrazide | Hydrazone of salicylic acid hydrazide | cyberleninka.ru |

| 3,5-di-tert-butylsalicylaldehyde | 4-hydroxybenzoic acid hydrazide | (E)-N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)-4-hydroxybenzohydrazide | mdpi.com |

Halogenation and Other Substituent Modifications

Modifications to the aromatic ring of this compound, such as halogenation, introduce different electronic and steric properties to the molecule. These modifications are often achieved by using substituted starting materials. For example, the synthesis of derivatives of 3,5-di-tert-butylsalicylic acid has been achieved through the reaction of 6-bromo-2,4-di-tert-butylphenol with urotropin (hexamethylenetetramine), which can yield the corresponding nitrile and amide derivatives. researchgate.net

The fundamental synthesis of the parent compound itself is a substituent modification of salicylic acid. The reaction involves salicylic acid and tert-butyl chloride in the presence of a catalyst like aluminum chloride to introduce the two tert-butyl groups onto the aromatic ring. ontosight.ai This highlights that the tert-butyl groups, which are key to the compound's properties, are themselves substituents added to a simpler phenolic acid core.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The synthesis of this compound is commonly achieved via the Kolbe-Schmitt reaction, starting from 2,4-di-tert-butylphenol. Optimization of this process is critical for achieving high yields and purity. A patented method describes a detailed procedure for yield enhancement. google.com

The process begins by dissolving 2,4-di-tert-butylphenol in a low-grade alcohol and reacting it with an alkali metal hydroxide (e.g., potassium hydroxide) at 50-80°C. google.com The solvent is then evaporated to yield the anhydrous 2,4-di-tert-butylphenol salt. This salt is then subjected to a carboxylation reaction with carbon dioxide gas at a temperature of 110-250°C and a pressure of 0.5-1.0 MPa for 2-5 hours. google.com This step produces the alkali metal salt of this compound. google.com

For purification and yield maximization, the resulting salicylate is dissolved in water, and unreacted starting material is removed by extraction with a solvent like toluene. google.com The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid, to a pH of 2-3. google.com This causes the this compound to precipitate as a flocculate, which is then filtered, dried, and can be further purified by sublimation. google.com Following such an optimized protocol can lead to yields as high as 90.3% with a purity of 98.5%. google.com

Table 3: Optimized Conditions for this compound Synthesis via Kolbe-Schmitt Reaction

| Step | Reagents | Solvent | Temperature | Pressure | Duration | Outcome | Reference |

|---|---|---|---|---|---|---|---|

| Salt Formation | 2,4-di-tert-butylphenol, Potassium Hydroxide | Low-grade alcohol | 50-80°C | Atmospheric | >2 hours | Anhydrous 2,4-di-tert-butylphenol salt | google.com |

| Carboxylation | Phenol salt, CO₂ | None (Gas-solid phase) | 110-250°C | 0.5-1.0 MPa | 2-5 hours | 3,5-di-tert-butylsalicylate salt | google.com |

| Purification | Salicylate salt, Water, Toluene, HCl | Water/Toluene | Room Temperature | Atmospheric | N/A | Pure this compound (Yield: 90.3%) | google.com |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by using less hazardous materials and improving reaction efficiency. While specific green synthesis routes for the parent acid are not extensively detailed, the principles can be applied to the synthesis of its derivatives.

One key area for green improvement is the choice of solvent. In the synthesis of related compounds, acetonitrile (B52724) has been identified as a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene, providing a good balance between reaction conversion and selectivity. scielo.br

Another green approach involves using milder, more efficient reagents under solvent-free conditions. For example, tert-butyl nitrite (B80452) (TBN) has been used for N-nitrosation reactions to form derivatives from secondary amines under solvent-free, metal-free, and acid-free conditions. rsc.org This methodology, which offers an easy isolation procedure and high yields, could be conceptually applied to the synthesis of nitrogen-containing derivatives of this compound, minimizing waste and exposure to hazardous substances. rsc.org The development of catalytic, solvent-free reactions at room temperature represents a significant goal in the eco-friendly synthesis of these and other chemical compounds.

Coordination Chemistry of 3,5 Bis Tert Butylsalicylic Acid: Ligand Design and Metal Complex Formation

Fundamental Principles of Salicylate (B1505791) Coordination

Salicylic (B10762653) acid and its derivatives are versatile ligands in coordination chemistry due to the presence of two potential donor sites: the carboxylic acid group and the phenolic hydroxyl group. ijesi.org This arrangement allows for several coordination modes, making them effective chelating agents for a wide range of metal ions. ijesi.org

The most common coordination mode involves the deprotonation of both the carboxylic acid and the phenolic hydroxyl group, forming a bidentate chelate with the metal center through both oxygen atoms. This creates a stable six-membered ring, a favored conformation in coordination chemistry. The carboxylate group can also coordinate to a metal ion in a monodentate fashion, leaving the hydroxyl group uncoordinated or involved in hydrogen bonding. Furthermore, the carboxylate group can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. ijesi.org In some instances, the salicylate anion can exhibit a pentadentate chelating and bridging coordination mode, particularly in multinuclear manganese complexes. ijesi.org The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the steric and electronic properties of the substituents on the salicylate ring. nih.gov

Synthesis and Characterization of Metal Complexes of 3,5-Bis-tert-butylsalicylic Acid

The synthesis of metal complexes with this compound typically involves the reaction of the acid with a suitable metal salt in an appropriate solvent. The bulky tert-butyl groups can influence the stoichiometry and geometry of the resulting complexes, often leading to lower coordination numbers or favoring the formation of specific isomers.

A general method for preparing these metal complexes involves dissolving 3,5-di-tert-butylsalicylic acid in an alkali metal hydroxide (B78521) solution and then reacting it with a metal salt solution at an elevated temperature of 60-70°C. google.com

Transition Metal Complexes (e.g., Ti(IV), Zr(IV), Pd(II), Cu(II), Ni(II), Co(II), Mn(III))

The coordination chemistry of this compound with transition metals is rich and varied, yielding complexes with interesting structural and electronic properties.

Titanium (IV) and Zirconium (IV): Derivatives of dibutyl Sn(IV)-Ti(IV)-μ-oxoisopropoxide have been synthesized using salicylate ligands. The reaction of [Bu2SnOTi(OPr)] with methyl salicylate results in the substitution of isopropoxy groups with salicylate moieties. researchgate.net

Palladium (II): Palladium(II) complexes with substituted salicylaldehydes, which are structurally related to salicylic acid, have been synthesized and characterized. nih.gov For instance, the reaction of a palladium(II) salt with 4-diethylamino-salicylaldehyde yields a square planar complex where the ligand coordinates in a bidentate fashion through the carbonyl and phenolic oxygen atoms. nih.gov The synthesis of palladium thiosalicylate complexes has also been reported, resulting in square planar geometries with a N2SO coordination type. researchgate.net

Copper (II): Copper(II) complexes of salicylate ligands have been synthesized through a green method by mixing an aqueous solution of a copper salt with an aqueous solution of the ligand. researchgate.net These complexes are of interest for their potential applications in catalysis and biomimetic chemistry. researchgate.net

Nickel (II): Nickel(II) complexes with 3,5-di-tert-butylsalicylaldehyde-S-methylisothiosemicarbazone have been prepared by reacting the ligand with nickel(II) chloride hexahydrate. researchgate.net These complexes have been characterized using various spectroscopic techniques. researchgate.net Neutral nickel(II) complexes of 3,5-dibromo-salicylaldehyde have also been synthesized, exhibiting a distorted octahedral geometry. mdpi.com

Cobalt (II): Cobalt(II) pincer complexes stabilized by tridentate SCS ligands have been synthesized via a transmetalation protocol from CoBr2. nih.gov

Manganese (III): Mixed-valent Mn(II)/Mn(III) and mixed-metal Ni/Mn complexes have been synthesized. ub.edu A family of penta- and tetra-manganese(III) complexes has also been derived from an assembly system containing tert-butylphosphonic acid. nih.gov

Table 1: Selected Transition Metal Complexes of 3,5-Bis-tert-butylsalicylaldehyde Derivatives and Related Ligands

| Metal Ion | Ligand | Synthetic Method | Characterization Techniques |

| Pd(II) | 4-diethylamino-salicylaldehyde | Reaction of Pd(II) salt with ligand | IR, UV-vis, 1H NMR, X-ray crystallography |

| Ni(II) | 3,5-di-tert-butylsalicylaldehyde-S-methylisothiosemicarbazone | Reaction with NiCl2·6H2O | 1H NMR, 13C NMR, IR, UV-VIS |

| Co(II) | Tridentate SCS pincer ligand | Transmetalation from CoBr2 | X-ray crystallography, DFT calculations |

| Mn(III) | 3,5-di-tert-butylsalicylic acid | Reaction with MnCl2·4H2O and Ca(NO3)2·4H2O | Single-crystal X-ray diffraction |

Main Group Metal Complexes (e.g., Boron, Zinc, Aluminum, Tin(IV))

Main group elements also form stable complexes with this compound, with applications ranging from catalysis to materials science.

Boron: Salicylic acid is a known complexing agent for boric acid, forming mono-chelate salicylatoborates. ijesi.org

Zinc: Zinc complexes of 3,5-di-tert-butyl salicylate have been synthesized and studied. nih.govnih.gov A common synthetic route involves the dropwise addition of a zinc provider solution to a heated alkaline solution of 3,5-di-tert-butylsalicylic acid. Nanoparticles of zinc 3,5-di-tert-butylsalicylate have also been prepared via nanoprecipitation. jhun.edu.cn

Aluminum: While specific complexes with this compound are not detailed in the provided context, aluminum is known to form complexes with salicylate ligands.

Tin (IV): New salicylate derivatives of organoheterobimetallic-μ-oxoisopropoxide, specifically [Bu2SnO2Ti2(OPri)6-n(RSal)n], have been synthesized by the thermal condensation of the μ-oxoisopropoxide compound with different salicylates. researchgate.net Organotin(IV) complexes of 2-tert-butyl-4-methyl phenol (B47542), a related compound, have also been synthesized and characterized. ias.ac.in

Table 2: Selected Main Group Metal Complexes of this compound and Related Ligands

| Metal Ion | Ligand/Precursor | Synthetic Method | Characterization Techniques |

| Zn(II) | 3,5-di-tert-butylsalicylic acid | Addition of zinc provider to alkaline ligand solution | MTS assay, RNA-seq, RT-PCR, Western blot |

| Sn(IV) | [Bu2SnO2Ti2(OPri)6] and Salicylates | Thermal condensation | Elemental analysis, IR, 1H, 13C, and 119Sn NMR |

Rare-Earth Metal Complexes

The large ionic radii of rare-earth metals allow for the formation of complexes with high coordination numbers, often involving multiple salicylate ligands or solvent molecules. The synthesis of rare-earth complexes with salicylic acid, RE(HSal)3·nH2O, has been reported. researchgate.net Heteroleptic rare-earth metal bis(phenolate) complexes supported by a carbon-bridged bis(phenolate) ligand have also been synthesized and characterized. nih.govrsc.org

Structural Elucidation of this compound Metal Complexes

The precise arrangement of atoms within a metal complex is crucial for understanding its properties and reactivity. X-ray crystallography is the most definitive technique for determining the solid-state structure of these compounds.

X-ray Crystallography Studies

X-ray diffraction studies on metal complexes of 3,5-bis-tert-butylsalicylate and related ligands have provided valuable insights into their molecular structures.

For instance, the crystal structure of a palladium(II) complex with 4-diethylamino-salicylaldehyde, [Pd(4-Et2N-salo)2], revealed a square planar geometry around the palladium ion. The deprotonated ligand coordinates in a bidentate chelating manner through the carbonyl and phenolic oxygen atoms. nih.gov

In a more complex example, a mixed-metal Mn(III)-Ca(II) complex, [Pr2NH2]3[Mn6CaO2(OH)(OMe)3(SALO)6(SALOH)3], where SALO is the dianion of 3,5-di-tert-butylsalicylic acid, was characterized by single-crystal X-ray diffraction. This study revealed that the bulky tert-butyl substituted salicylato ligands effectively encapsulate the Ca(II) ion in a cavity with both hydrophobic and hydrophilic regions, mimicking an enzyme's active site. ub.edu

The crystal structure of a trinuclear nickel(II) salicylaldimine complex showed a centrosymmetric structure with the central nickel atom coordinated to six oxygen atoms and the two terminal nickel atoms having N3O3 coordination spheres. mdpi.com

Table 3: Crystallographic Data for a Selected Metal Complex of a Salicylaldehyde Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Pd(4-Et2N-salo)2] | - | - | Square planar geometry, bidentate chelation | nih.gov |

Spectroscopic Characterization (NMR, FTIR, UV/Vis, MS, ESR)

The characterization of metal complexes of this compound (3,5-di-t-BSA) relies on a suite of spectroscopic techniques to elucidate their structure and bonding. These methods provide detailed insights into the coordination environment of the metal ion and the behavior of the ligand upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in confirming the formation of the complexes and determining the ligand's coordination mode. In the ¹H NMR spectra of the free ligand, characteristic signals for the aromatic protons, the hydroxyl proton, and the tert-butyl protons are observed. Upon complexation, shifts in these signals, particularly those of the hydroxyl and carboxyl protons, indicate their involvement in bonding to the metal center. For instance, the disappearance or significant downfield shift of the hydroxyl proton signal is a strong indicator of deprotonation and coordination of the phenolic oxygen.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the coordination sites of the 3,5-di-t-BSA ligand. The spectrum of the free acid displays a prominent C=O stretching vibration of the carboxylic acid group, typically in the range of 1650-1700 cm⁻¹. Upon coordination to a metal ion, this band shifts, often to a lower frequency, due to the formation of a metal-carboxylate bond. Similarly, the O-H stretching vibration of the phenolic hydroxyl group, observed in the free ligand, is absent or broadened in the complex, confirming its deprotonation and coordination. New bands appearing in the low-frequency region of the spectra of the complexes, which are absent in the free ligand, can be assigned to M-O stretching vibrations, further confirming the coordination. For example, in some transition metal complexes, new bands in the 412–499 cm⁻¹ and 545–578 cm⁻¹ regions are attributed to M-N and M-O stretching vibrations, respectively mdpi.com.

Ultraviolet-Visible (UV/Vis) Spectroscopy: The electronic spectra of 3,5-di-t-BSA complexes provide information about the electronic transitions within the molecule and the geometry of the coordination sphere. The free ligand typically exhibits absorption bands in the UV region corresponding to π→π* transitions of the aromatic ring. Upon complexation, new absorption bands may appear in the visible region, which are often attributable to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can help in assigning the geometry of the complex, such as octahedral or square planar. For instance, the electronic spectra of some Co(II), Fe(III), and Mn(III) Schiff base complexes have been used to suggest a square planar geometry for the Co(II) complex and octahedral geometries for the Fe(III) and Mn(III) complexes aristonpubs.com.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and confirming the stoichiometry of the metal complexes. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can provide the mass-to-charge ratio of the intact complex ion, confirming its composition. Fragmentation patterns observed in the mass spectrum can also offer structural information about the complex.

Electron Spin Resonance (ESR) Spectroscopy: For complexes containing paramagnetic metal ions, such as Cu(II) or Mn(II), ESR spectroscopy is employed to probe the electronic structure and the environment of the unpaired electron(s). The g-values and hyperfine coupling constants obtained from the ESR spectrum can provide valuable information about the geometry of the complex, the nature of the metal-ligand bonding, and the spin state of the metal ion.

Interactive Data Table: Spectroscopic Data for a Representative this compound Complex

| Spectroscopic Technique | Key Observation | Interpretation |

| ¹H NMR | Disappearance of -OH proton signal | Deprotonation and coordination of phenolic oxygen |

| Shift in aromatic proton signals | Change in electronic environment upon complexation | |

| FTIR | Shift of C=O stretch to lower frequency | Coordination of the carboxylate group |

| Disappearance of O-H stretch | Deprotonation of the phenolic hydroxyl group | |

| Appearance of new low-frequency bands | Formation of M-O bonds | |

| UV/Vis | New absorption bands in the visible region | d-d transitions or LMCT, indicative of geometry |

| MS (ESI) | Peak corresponding to [M+H]⁺ or [M-H]⁻ | Confirmation of molecular weight and composition |

| ESR | Characteristic g-values and hyperfine splitting | Information on geometry and metal-ligand bonding |

Elemental and Thermogravimetric Analysis

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes of this compound. By precisely measuring the percentage composition of carbon, hydrogen, and sometimes nitrogen, it is possible to verify the proposed stoichiometry of the complex. The experimentally determined percentages are compared with the calculated values for the expected formula, and a close agreement provides strong evidence for the formation of the desired compound.

Thermogravimetric Analysis (TGA): Thermogravimetric analysis is employed to study the thermal stability and decomposition pattern of the metal complexes. In a typical TGA experiment, the mass of the sample is monitored as a function of increasing temperature. The resulting TGA curve provides information about the different stages of decomposition, the temperature ranges at which these stages occur, and the nature of the volatile species lost. For hydrated complexes, the initial weight loss at lower temperatures often corresponds to the removal of water molecules. Subsequent decomposition steps at higher temperatures can be attributed to the loss of the organic ligand, ultimately leaving a metal oxide residue at the end of the experiment. The thermal stability of a complex can be assessed by its decomposition temperature. For instance, TGA studies on some Schiff base metal complexes have revealed their thermal stability and decomposition pathways, with the Co(II) complex showing the highest thermal stability followed by Mn(III) and Fe(III) aristonpubs.com. The fusion and evaporation behavior of 3,5-di-tert-butylsalicylic acid itself has been studied using thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) researchgate.net.

Interactive Data Table: Analytical Data for a Hypothetical Metal Complex of this compound

| Analysis Type | Parameter | Result | Interpretation |

| Elemental Analysis | % Carbon (Found/Calculated) | 55.20 / 55.38 | Confirms the carbon content of the complex |

| % Hydrogen (Found/Calculated) | 6.15 / 6.21 | Confirms the hydrogen content of the complex | |

| Thermogravimetric Analysis (TGA) | Initial Weight Loss (100-150 °C) | 5.5% | Corresponds to the loss of two coordinated water molecules |

| Major Decomposition (250-450 °C) | 75.2% | Corresponds to the decomposition of the organic ligand | |

| Final Residue | 19.3% | Corresponds to the formation of a stable metal oxide |

Ligand Behavior and Coordination Modes of this compound in Metal Complexes

The this compound ligand exhibits versatile coordination behavior, primarily acting as a bidentate ligand. The two main coordinating groups are the phenolic hydroxyl group and the carboxylic acid group.

The most common coordination mode involves the deprotonation of both the phenolic hydroxyl group and the carboxylic acid group, leading to the formation of a dianionic ligand. This dianion then chelates to a metal center through the phenolate (B1203915) oxygen and one of the carboxylate oxygen atoms, forming a stable six-membered ring. This bidentate chelation is a recurring motif in the coordination chemistry of salicylic acid and its derivatives.

Supramolecular Assembly and Coordination Polymers involving this compound

The ability of this compound to participate in hydrogen bonding, in addition to its coordination to metal ions, makes it a valuable building block for the construction of supramolecular assemblies and coordination polymers.

The carboxylic acid functional group is a classic hydrogen bond donor and acceptor. In the solid state, molecules of this compound can self-assemble through hydrogen bonding interactions between their carboxylic acid groups to form dimers or extended chains.

Furthermore, by employing additional bridging ligands in conjunction with this compound, coordination polymers with specific topologies and properties can be designed. The bulky tert-butyl groups can influence the porosity and dimensionality of these coordination polymers by controlling the packing of the polymer chains. The study of supramolecular assemblies of similar molecules, like benzene-1,3,5-triyl-tribenzoic acid, has shown the formation of various hydrogen-bonding motifs leading to different network structures mpg.de.

Catalytic Applications of 3,5 Bis Tert Butylsalicylic Acid and Its Metal Complexes

Catalysis in Organic Reactions

The unique structural features of 3,5-bis-tert-butylsalicylic acid and its derivatives allow them to effectively catalyze a range of organic transformations, from carbon-carbon bond formation to reduction and oxidation reactions.

Aldehyde and Silyl (B83357) Ketene (B1206846) Acetal Reactions

3,5-Di-tert-butylsalicylic acid has been utilized as a catalyst for the reaction between aldehydes and silyl ketene acetals. sigmaaldrich.com This type of reaction, often a Mukaiyama aldol (B89426) addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of β-hydroxy carbonyl compounds. The catalytic role of the salicylic (B10762653) acid derivative likely involves the activation of the aldehyde electrophile through hydrogen bonding or the formation of a more reactive intermediate.

Hydrogenation Reactions

While direct catalytic use of this compound in hydrogenation is not extensively documented, its derivatives are integral to catalysts for these reactions. For instance, rhodium complexes supported on carbon have been used for the stereoselective hydrogenation of p-tert-butylphenol to cis-p-tert-butylcyclohexanol with high conversion and selectivity. researchgate.net Hydrogenation is a critical industrial process, and catalysts that can control stereochemistry are highly valuable. researchgate.nettcichemicals.com Supported metal catalysts, including those based on palladium and ruthenium, are commonly employed for the hydrogenation of various functional groups, such as C=C double bonds and aromatic rings. researchgate.net The efficiency and selectivity of these catalysts can be influenced by the support material and the presence of co-catalysts. researchgate.netresearchgate.net

For example, the hydrogenation of cinnamic acid has been studied using various catalysts, including 5% Ru/C and 5% Pd/C, which can hydrogenate the C=C bond and the aromatic ring. researchgate.net The development of new catalytic systems, such as chloro(1,5-cyclooctadiene) rhodium(I) dimer for transfer hydrogenation, highlights ongoing research to improve these transformations. researchgate.net

Oxidation Reactions

Metal complexes derived from ligands related to this compound have shown significant activity in oxidation reactions. These complexes often mimic the active sites of metalloenzymes, such as catechol oxidase, which catalyzes the oxidation of catechols to quinones. researchgate.net For example, a dinuclear Ni(II) complex has been shown to be effective in mimicking catecholase activity using 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) as a substrate. researchgate.net The kinetics of these reactions are often first-order with respect to the catalyst concentration. researchgate.net

The antioxidant properties of derivatives of this compound are also noteworthy. For instance, the tert-butyl ester of 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)-propionic acid has demonstrated exceptionally high antioxidative efficacy in the radical-initiated oxidation of isopropyl benzene (B151609). researchgate.net

Polymerization Catalysis

Complexes of this compound have emerged as effective catalysts in the field of polymerization, particularly for the ring-opening polymerization of cyclic esters.

Ring-Opening Polymerization (ROP) of ε-Caprolactone

The ring-opening polymerization (ROP) of ε-caprolactone is a widely used method for producing poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester (B1180765) with numerous biomedical applications. mdpi.comresearchgate.net Various metal complexes, including those of zinc and zirconium, have been investigated as catalysts for this reaction. researchgate.netnih.gov

For instance, zinc complexes incorporating thioether-amide ligands have demonstrated high activity in the ROP of ε-caprolactone, proceeding via a coordination-insertion mechanism. nih.gov Similarly, bis(dibenzoylmethanato) zirconium(IV) chloride has been studied as a catalyst for the ROP of ε-caprolactone, with the reaction mechanism involving the direct coordination of the monomer to the zirconium center. researchgate.net

Below is a data table summarizing the ROP of ε-caprolactone and L-lactide promoted by a thioether-amide zinc complex.

| Monomer | Conversion (%) | Mn(th) (kg mol-1) | Mn(expt) (kg mol-1) | PDI | TOF (h-1) |

| ε-CL | 99 | 11.3 | 10.9 | 1.15 | 198 |

| L-LA | 99 | 28.5 | 27.9 | 1.21 | 99 |

| Data from a study on the ring-opening polymerization of L-lactide (LLA) and ε-caprolactone (εCL) promoted by a specific thioether-amide zinc complex in toluene (B28343) at 80 °C. nih.gov |

Influence of Ligand Substituents on Catalytic Activity in ROP

The substituents on the salicylic acid-based ligand play a critical role in determining the catalytic activity and stereoselectivity of the corresponding metal complexes in ROP. The steric and electronic properties of these substituents can significantly influence the coordination environment of the metal center and, consequently, the polymerization outcome. nih.gov

In the context of salen-type aluminum complexes used for the ROP of lactide, it has been observed that:

Steric Effects: Large ortho substituents, such as tert-butyl groups, generally slow down the polymerization rate. nih.gov This is attributed to the steric hindrance they create, which can obstruct the approach of the monomer to the metal center. nih.gov

Electronic Effects: Electron-withdrawing groups on the phenoxy donors tend to increase the polymerization rate. nih.gov This is likely due to the enhanced electrophilicity of the metal center, making it more susceptible to nucleophilic attack by the monomer. nih.gov

The design of the ligand framework, including the nature of the ortho-substituents, is crucial for controlling the stereochemistry of the resulting polymer. For instance, in the ROP of rac-β-butyrolactone using rare-earth metal complexes with salan and salalen ligands, the choice of ortho-substituent can lead to either isotactic or syndiotactic poly(3-hydroxybutyrate). nih.gov The introduction of bulky groups can block certain coordination sites, thereby influencing the stereochemical outcome of the polymerization. nih.gov

Mechanisms of Catalytic Action

The catalytic cycle for the copolymerization of CO2 and epoxides using metal complexes, including those with salen ligands derived from 3,5-di-tert-butylsalicylic acid, is a well-studied process. The general mechanism involves several key steps:

Initiation : The process begins with the activation of an epoxide by coordination to the Lewis acidic metal center of the catalyst. This is followed by the ring-opening of the epoxide by a nucleophilic initiator, which can be a halide, carboxylate, or alkoxide group from the co-catalyst or the catalyst itself. nih.govnih.gov

Propagation : The propagation phase consists of two alternating steps:

Epoxide Ring-Opening : The metal alkoxide intermediate formed during initiation or the previous propagation step attacks another epoxide molecule, leading to its ring-opening and the extension of the polymer chain. nih.gov

CO2 Insertion : Carbon dioxide then rapidly inserts into the newly formed metal-alkoxide bond, creating a metal carbonate. This step is generally not the rate-determining step. nih.govnih.gov

Chain Transfer and Termination : Chain transfer reactions can occur, particularly in "immortal" polymerizations, where a proton source can protonate the propagating chain and generate a new metal alkoxide to start a new chain. Termination can happen through various side reactions, such as back-biting, which leads to the formation of cyclic carbonates. nih.gov

The co-catalyst plays a crucial role in this mechanism. It can act as the source of the initiating nucleophile and can enhance the lability of the propagating group through trans-coordination to the metal center. nih.gov The concentration of the co-catalyst is often optimal at a 1:1 ratio with the metal complex, as higher concentrations can lead to competitive binding at the metal center and an increase in side reactions. nih.gov

For bimetallic systems, such as the Co(III)/K(I) catalyst, the mechanism can be more complex, potentially involving one metal center activating the epoxide while the other assists in the nucleophilic attack. nih.gov In some dinuclear zinc catalysts, a "chain-shuttling" mechanism has been proposed, where the growing polymer chain is transferred between the two metal centers during each propagation cycle. nih.gov

Design Principles for Enhanced Catalytic Performance of this compound Complexes

The design of highly active and selective catalysts based on the 3,5-bis-tert-butylsalicyl framework for CO2/epoxide copolymerization is guided by several key principles:

Ligand Structure Modification : The steric and electronic properties of the salen ligand, which is derived from two units of a salicylaldehyde, have a profound impact on the catalyst's performance. The bulky tert-butyl groups at the 3 and 5 positions of the salicylic moiety are a deliberate design choice to influence the steric environment around the metal center. This can enhance selectivity by controlling the approach of the monomers. researchgate.net Further modifications to the backbone of the salen ligand, such as using a diaminocyclohexane (salcy) versus a diaminobenzene (salen) linker, can also dramatically affect catalytic activity and the stereochemistry of the resulting polymer. researchgate.net

Choice of Metal Center : The Lewis acidity of the metal center is a critical factor. Metals like Co(III), Cr(III), Al(III), and Ti(III) are commonly used. researchgate.netresearchgate.netnih.gov The metal's ability to activate the epoxide for ring-opening and the lability of the metal-alkoxide and metal-carbonate bonds are key to an efficient catalytic cycle. nih.gov The redox stability of the metal is also important to prevent unwanted side reactions. nih.gov

Nature of the Initiator and Co-catalyst : The choice of the initiating group on the metal complex (e.g., halide, carboxylate) and the accompanying co-catalyst (e.g., PPNCl) significantly influences the catalytic activity and the properties of the resulting polymer. researchgate.netnih.gov An iterative process of varying the initiator and co-catalyst is often employed to optimize the catalyst system for specific monomers and desired polymer characteristics. researchgate.net

Bimetallic and Cooperative Catalysis : The design of dinuclear or bimetallic catalysts is a promising strategy to enhance catalytic performance. By having two metal centers in close proximity, one can be tailored to activate the epoxide while the other facilitates the nucleophilic attack by the growing polymer chain. nih.govnih.gov This cooperative effect can lead to significantly higher turnover frequencies.

Stereochemical Control : For the polymerization of chiral epoxides like propylene (B89431) oxide, the chirality of the catalyst can be used to control the stereochemistry of the resulting polymer. Chiral salen ligands, such as those derived from (R,R)- or (S,S)-diaminocyclohexane, can lead to the formation of isotactic or syndiotactic polycarbonates, which have different physical properties from atactic polymers. researchgate.net

By systematically tuning these parameters, researchers can design catalysts with improved activity, selectivity, and control over the polymer's molecular weight, microstructure, and end-groups.

Spectroscopic and Photophysical Investigations of 3,5 Bis Tert Butylsalicylic Acid

Photoinduced Proton Transfer Phenomena

Photoinduced proton transfer (ESPT) is a fundamental process that dictates the photophysical behavior of 3,5-Bis-tert-butylsalicylic acid. This process involves the movement of a proton within the molecule following electronic excitation. acs.org

Upon absorption of light, this compound undergoes a very rapid deprotonation reaction in the excited state. acs.org The primary step in the ESPT mechanism is an intramolecular proton transfer from the phenolic hydroxyl group to the adjacent carboxyl group. This process is facilitated by the change in the electronic distribution of the molecule upon excitation, which typically increases the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (carboxyl group). acs.orgmdpi.com

The result of this initial proton transfer is the formation of an excited-state zwitterionic species. This transient species is central to the subsequent photophysical events, including the observed long-wavelength fluorescence. The efficiency and dynamics of ESPT can be influenced by the solvent, as intermolecular hydrogen bonding can compete with or mediate the intramolecular proton transfer pathway. rsc.org

Following the initial excited-state proton transfer, this compound undergoes a tautomerization process. acs.org Tautomers are constitutional isomers that readily interconvert, often involving the migration of a proton. libretexts.orgmasterorganicchemistry.com In this case, the excited 3,5-di-tert-butylsalicylate anion, formed after the initial deprotonation, tautomerizes from its keto form to an enol form. acs.org

The concept of keto-enol tautomerism involves an equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group attached to a double-bonded carbon). libretexts.orgmasterorganicchemistry.com While the keto form is generally more stable in the ground state for simple carbonyl compounds, the stability can be influenced by factors such as conjugation, hydrogen bonding, and aromaticity, particularly in the excited state. masterorganicchemistry.comyoutube.com

Electronic Structure and Excited States of this compound and its Complexes

The electronic structure of this compound is fundamental to its photophysical properties. The arrangement of its molecular orbitals and the changes that occur upon excitation to higher electronic states dictate the pathways for energy dissipation, including fluorescence and proton transfer. acs.orgrsc.org

Upon photoexcitation to the first excited singlet state (S1), the electron density within the molecule is redistributed. This redistribution is the driving force for the excited-state intramolecular proton transfer (ESIPT). mdpi.comnih.gov The prerequisite for the observed long-wavelength emission is the intramolecular proton transfer from the hydroxyl group to the carboxyl function, a process enabled by the specific electronic configuration of the excited state. acs.org

The formation of complexes, for instance through hydrogen bonding with solvent molecules, can significantly influence the electronic structure and excited-state dynamics. Mixed solvent experiments suggest that solvent molecules form cluster complexes with t-BSA, and it is these complexes that give rise to the type II emission. acs.org The interaction with the solvent can stabilize certain excited-state species, such as the enol tautomer, and modulate the energy levels, thereby affecting the fluorescence wavelength and lifetime. acs.orgrsc.org Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), can provide insights into the electronic structures of the ground and excited states, helping to elucidate the mechanisms of processes like ESPT and photoisomerization in related molecular systems. researchgate.net

Theoretical and Computational Chemistry Approaches to 3,5 Bis Tert Butylsalicylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing semi-empirical methods, provide a foundational understanding of the electronic properties of molecules structurally related to 3,5-Bis-tert-butylsalicylic acid. For instance, studies on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, a closely related compound, have utilized the PM6 semi-empirical method to optimize molecular geometry and calculate electronic characteristics.

Full optimization and electronic structure calculations for a similar derivative, N-(3,5-ni-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, were performed using the PM6 method. The initial geometry of the molecule was determined using the MM+ molecular mechanics method. These calculations are crucial for identifying the most stable conformation of the molecule by analyzing all stationary points on its potential energy surface.

The electronic properties of these molecules are further elucidated by examining their frontier molecular orbitals. For N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the Highest Occupied Molecular Orbital (HOMO) energy was calculated to be -9.584 eV, and the Lowest Unoccupied Molecular Orbital (LUMO) energy was 0.363 eV. This significant energy gap is indicative of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of a this compound Derivative

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -9.584 eV | PM6 |

This data is for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide.

Molecular Modeling of Interactions and Reactivity

Molecular modeling provides a framework for understanding how the unique structural features of this compound influence its interactions and chemical reactivity. The two bulky tert-butyl groups at the 3 and 5 positions of the benzene (B151609) ring introduce significant steric hindrance. This steric bulk plays a critical role in dictating the molecule's reactivity and its interactions with other chemical species.

For example, in its methyl ester derivative, Methyl 3,5-di-tert-butylsalicylate, the tert-butyl groups affect the compound's interactions with biological targets. The steric hindrance can prevent or slow down reactions that would otherwise occur at the aromatic ring or the functional groups. This effect is also noted in enzymatic catalysis, which can be impractical due to the steric bulk of the tert-butyl substituents.

The reactivity of the salicylic (B10762653) acid moiety is also influenced by these bulky groups. While the carboxylic acid and hydroxyl groups are the primary sites for many reactions, their accessibility is sterically shielded. This can lead to selective reactivity at less hindered positions or require more forcing reaction conditions.

Mechanistic Insights from Computational Studies (e.g., Catalysis, Tautomerism)

While specific computational studies on the catalysis and tautomerism of this compound are not extensively documented in the provided results, insights can be drawn from related compounds and general principles. The molecule's structure is well-suited to act as a ligand in catalysis, with the carboxylate and phenolate (B1203915) groups capable of coordinating to metal centers. Computational studies on similar phenolic compounds have shown how substituents influence the electronic environment of the coordinating atoms and, consequently, the catalytic activity of the resulting complex. The steric hindrance from the tert-butyl groups would be a key factor in determining the geometry and stability of such a catalyst.

Tautomerism, the interconversion of structural isomers, is a relevant consideration for this compound, particularly concerning the proton transfer between the carboxylic acid and the phenolic hydroxyl group. Computational studies are a powerful tool for evaluating the relative energies of different tautomers and the energy barriers for their interconversion. For this compound, the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen of the carboxylic acid stabilizes the primary tautomer. Computational methods could quantify the strength of this hydrogen bond and predict the likelihood of alternative tautomeric forms under different conditions.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of molecules. For derivatives of this compound, theoretical calculations of the electronic absorption spectrum have been performed.

For N-(3,5-ni-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the electronic absorption spectrum was calculated in a solvent medium using the Gaussian 16 software package with the PM6 method. The calculations predicted the electronic spectrum for 10 one-electron excitations in the range of 275.99-501.97 nm. The strongest electronic transition was predicted to be at an absorption maximum of 275.99 nm, which corresponds to the electronic transition to the tenth excited singlet state (S0→S10). Another study on a similar derivative showed a maximum high oscillatory wavelength at λ = 303.26 nm, corresponding to the S0→S5 transition. Other electronic transitions were predicted to have a small oscillator strength and are considered symmetry-forbidden.

Table 2: Predicted Electronic Transitions for a this compound Derivative

| Wavelength (nm) | Oscillator Strength (f) | Transition |

|---|

This data is for N-(3,5-ni-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide.

These theoretical predictions are invaluable for interpreting experimental UV/Vis spectra and understanding the electronic structure of the molecule.

Biological and Biomedical Research on 3,5 Bis Tert Butylsalicylic Acid and Its Derivatives

Investigation of Biological Activity Mechanisms

The biological activities of 3,5-Bis-tert-butylsalicylic acid and its derivatives are multifaceted, stemming from their unique chemical structure. The presence of the salicylic (B10762653) acid core, combined with bulky tert-butyl groups, imparts a range of properties that are the subject of ongoing research.

While direct studies on the urease inhibitory activity of this compound are not extensively documented, the broader class of salicylic acid derivatives has been investigated for this purpose. Urease, a nickel-dependent metalloenzyme, is a crucial virulence factor for some pathogenic bacteria, including Helicobacter pylori. nih.govmdpi.com Its inhibition is a key strategy for the treatment of infections caused by such pathogens. Research on various compounds has shown that molecules can inhibit urease by interacting with the nickel ions in the active site. nih.govfrontiersin.org For instance, acetohydroxamic acid acts as a competitive inhibitor by forming a complex with these nickel ions. frontiersin.org Given that this compound possesses a structure conducive to metal chelation, it is plausible that it or its derivatives could exhibit urease inhibitory activity, though specific studies are needed to confirm this.

Laccase, a copper-containing oxidase enzyme, is involved in various biological processes, including lignin (B12514952) degradation and pathogenesis in some fungi. scialert.netresearchgate.netnih.gov Consequently, laccase inhibitors have potential applications in various fields. Studies on laccase inhibitors have identified that sulfhydryl-containing organic compounds and other molecules can effectively inhibit this enzyme. scialert.netnih.gov Although direct evidence for this compound as a laccase inhibitor is scarce, research on other copper-containing enzymes and their inhibitors provides a basis for potential investigation. nih.gov The ability of salicylic acid derivatives to interact with metal ions suggests a possible mechanism for laccase inhibition.

The antioxidant properties of this compound and its derivatives are well-recognized. ontosight.aimdpi.com The mechanism behind this activity is primarily attributed to the phenolic hydroxyl group (-OH) on the benzene (B151609) ring. This hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and other molecules.

The presence of the two tert-butyl groups at positions 3 and 5 of the salicylic acid ring significantly enhances its antioxidant efficacy. These bulky groups provide steric hindrance, which stabilizes the resulting phenoxy radical formed after the donation of the hydrogen atom. This stabilization prevents the radical from participating in further undesirable reactions. The tert-butyl groups also act as electron-donating groups through an inductive effect, which increases the electron density on both the aromatic ring and the hydroxyl group, further enhancing its radical scavenging ability. mdpi.com Studies on organophosphorus compounds containing the 3,5-di-tert-butyl-4-hydroxybenzyl fragment have shown that the nature of substituents can influence antioxidant capacity, with phenoxyl substituents at the phosphorus atom sharply increasing activity. researchgate.net

A study on a novel tetraphenolic compound, synthesized from hydroquinone, demonstrated that increasing the number of hydroxyl groups and the molecular weight can improve thermal stability and antioxidant activity. mdpi.com This principle may also apply to derivatives of this compound.

Research into the molecular interactions of this compound and its derivatives has revealed several potential targets and pathways. A notable area of investigation is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB plays a critical role in regulating the expression of genes involved in inflammation, immunity, and tumorigenesis.

A study on salicylic acid derivatives demonstrated that modifications to the parent molecule could enhance its ability to suppress NF-κB activity. nih.gov Specifically, amidation of the carboxylic group and the introduction of a chlorine atom at the 5-position increased the inhibitory effect on NF-κB dependent luciferase expression and the production of inducible nitric oxide synthase (iNOS), a product of an NF-κB target gene. nih.gov This suggests that derivatives of this compound could potentially be designed to be potent NF-κB inhibitors.

Furthermore, a derivative of the subject compound, 3,5-di-tert-butylsalicylaldehyde, is known to be a crucial building block for the synthesis of salen ligands. These ligands, when complexed with metal ions, form catalysts that are active in a variety of chemical reactions, indicating a strong interaction with metal centers which can be a key aspect of their biological activity.

Derivatives of this compound, particularly its aldehyde form (3,5-di-tert-butylsalicylaldehyde) and its metal complexes, have demonstrated significant antimicrobial and antifungal properties.

One study detailed the synthesis of Ni(II) complexes from 3,5-di-tert-butylsalicylaldehyde-S-methylisothiosemicarbazone. These complexes showed higher antimicrobial activity against a panel of bacteria and fungi compared to the free ligand. researchgate.net The tested organisms included Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, and the fungus Candida albicans. researchgate.net

Another investigation focused on the antibacterial activity of fluorinated 3,5'-di-tert-butylsalicylaldehyde Schiff base ligands and their palladium and copper complexes. These compounds were tested against Klebsiella pneumoniae, Proteus mirabilis, and Streptococcus pyogenes. The results indicated moderate to good antibacterial activities, with some complexes showing significant efficacy. nih.govmdpi.com The complexation with transition metals often enhances the biological activity of the parent organic compound. nih.gov

Below is a table summarizing the antimicrobial activity of some derivatives:

Table 1: Antimicrobial Activity of this compound Derivatives| Compound/Complex | Test Organism | Activity | Reference |

|---|---|---|---|

| Ni(II) complexes of 3,5-di-tert-butylsalicylaldehyde-S-methylisothiosemicarbazone | S. aureus, E. faecalis, E. coli, K. pneumoniae, C. albicans | Higher than free ligand | researchgate.net |

| Fluorinated 3,5'-di-tert-butylsalicylaldehyde Schiff base-Cu(II) complex | P. mirabilis, S. pyogenes | Good antibacterial activity | nih.govmdpi.com |

| Dioxidomolybdenum(VI) complex of a Schiff base ligand | E. coli | Higher than free ligand | mdpi.com |

Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, with aspirin (B1665792) (acetylsalicylic acid) being the most famous example. unair.ac.idsciepub.commdpi.com Research has extended to more complex derivatives, including those of this compound, to explore enhanced or more targeted activities.

A study investigating acyl-salicylic acid derivatives found that an O-(4-tert-butylbenzoyl)-salicylic acid analog (a compound structurally related to the subject of this article) exhibited the highest analgesic activity among the tested compounds, with an ED50 of 0.26 mmol/kg in an acetic acid-induced writhing test in mice. unair.ac.id This was a lower dose than that required for aspirin to produce a similar effect. unair.ac.id

Another study on 3-benzoyl-propionic acid, which shares some structural similarities, demonstrated significant anti-inflammatory activity by reducing cell migration and levels of nitric oxide and prostaglandin (B15479496) E2 in an in vivo air pouch model. researchgate.net While not direct derivatives, these studies on related structures highlight the potential of the 3,5-bis-tert-butylsalicylate scaffold in developing new anti-inflammatory and analgesic agents. nih.gov

The mechanism of action for the anti-inflammatory effects of many salicylic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. unair.ac.idsciepub.com

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For salicylic acid derivatives, including this compound, SAR studies help in designing more potent and selective therapeutic agents.

Research on various salicylic acid analogs has provided valuable insights into their SAR. For instance, in the context of inducing systemic acquired resistance in plants, substitutions at the 3- and 5-positions of the salicylic acid ring with electron-withdrawing groups like halogens were found to enhance activity. researchgate.net Conversely, electron-donating groups at these positions had a detrimental effect on activity. researchgate.net While tert-butyl groups are electron-donating, their significant steric bulk likely plays a more dominant role in the biological activities observed for this compound.

In the context of anti-inflammatory activity through NF-κB inhibition, SAR studies on salicylic acid derivatives have shown that:

Amidation of the carboxyl group can increase the inhibitory activity. nih.gov

Substitution at the 5-position with a chlorine atom also enhances activity. nih.gov

Simultaneous amidation and chlorination can have an additive effect on the NF-κB inhibitory potential. nih.gov

For analgesic activity, a study on acyl-salicylic acid derivatives indicated that the presence of a tert-butyl substituent on the benzoyl moiety of a salicylic acid analog resulted in the highest activity among the tested compounds. unair.ac.id This highlights the importance of the tert-butyl group in modulating the analgesic properties of this class of molecules.

These SAR studies underscore the importance of the substituents on the salicylic acid backbone in determining the specific biological effects and their potency. The bulky tert-butyl groups at the 3 and 5 positions of this compound are key determinants of its unique biological profile.

Potential as Biochemical Probes

The intrinsic photophysical properties of this compound have led to research into its potential as a biochemical probe. While its application in cellular imaging via fluorescence microscopy is not yet established, its fundamental fluorescent characteristics are well-documented.

Studies have shown that this compound exhibits a notable long-wavelength fluorescence emission in various organic solvents. researchgate.netresearchgate.netmade-in-china.com This fluorescence is characterized by a significant Stokes shift, which is the difference between the wavelengths of maximum absorption and maximum emission. researchgate.net Research indicates that an intramolecular proton transfer from the hydroxyl group to the carboxyl function is a prerequisite for this long-wavelength emission. researchgate.netresearchgate.net The fluorescence properties are influenced by the solvent environment; for instance, two distinct types of emission have been identified in different organic solvents. researchgate.netresearchgate.net The lithium salt of this compound, lithium 3,5-di-tert-butylsalicylate, also exhibits this characteristic long-wavelength fluorescence, which has been used as a probe to study the nature of bonding in other metal complexes of the acid. researchgate.net

Beyond fluorescence, derivatives of this compound have been investigated for other bioimaging modalities. In one study, the compound was explored as a potential chemical exchange saturation transfer (CEST) contrast agent for magnetic resonance imaging (MRI). nih.gov This technique relies on the exchange of protons between the agent and water to generate contrast. The phenol (B47542) proton in this compound was found to exchange with water at a specific frequency, suggesting its potential, although the exchange rate was relatively slow. nih.gov

While these findings underscore the potential of this compound as a molecular probe, further research is needed to translate its fluorescent and magnetic properties into practical applications for imaging within biological systems like living cells.

Role in Drug Discovery and Development (as Precursors or Lead Compounds)

This compound has served as a versatile scaffold and precursor in the synthesis of novel compounds with therapeutic potential. Its derivatives, particularly its metal complexes, have shown promise in preclinical studies for various diseases, most notably cancer and inflammatory conditions.

The compound is recognized as an intermediate in the synthesis of certain anti-inflammatory agents. For instance, a patent describes the synthesis of a derivative, O-methoxymethyl-3,5-di-tert-butylsalicylic acid, which is then reacted to form a more complex molecule intended for therapeutic use. google.com Additionally, derivatives such as oxadiazole and thiadiazole compounds synthesized from this compound have demonstrated antioxidant properties, which are relevant to combating inflammation-related oxidative stress. um.edu.my

The most significant recent advancements have been in the development of anticancer agents. A zinc complex of 3,5-di-tert-butylsalicylate has shown notable efficacy against triple-negative breast cancer (TNBC). nih.gov In preclinical studies using 4T1 TNBC cells, this zinc complex was found to inhibit cell viability, migration, and invasion, while also inducing apoptosis (programmed cell death). nih.gov Mechanistic studies revealed that the compound's anticancer activity may be linked to the downregulation of several key signaling pathways, including JAK-STAT3, HIF-1, and TNF. nih.gov Specifically, it was shown to drastically decrease the phosphorylation of STAT3 and its upstream activator, SRC, indicating that it inhibits TNBC cell activity by targeting the SRC/STAT3 signaling pathway. nih.gov

Organotin (IV) complexes derived from this compound have also been synthesized and investigated for their biological activities. tandfonline.com The synthesis of these metal-based compounds, often facilitated by methods like microwave irradiation, highlights the role of the parent acid as a key ligand in organometallic chemistry. researchgate.netnih.gov While the broader class of organotin compounds is known for its biological activities, including anticancer properties, specific detailed findings for derivatives of this compound are still emerging. tandfonline.comacs.org

Furthermore, patents have been filed for derivatives of this compound for the treatment of metabolic disorders, indicating its role as a lead compound in diverse therapeutic areas. google.com

Applications of 3,5 Bis Tert Butylsalicylic Acid in Advanced Materials Science

Charge Control Additives in Xerographic Toner Technology

In the field of xerography (dry printing), the precise control of electrostatic charge on toner particles is paramount for high-quality image reproduction. Charge control additives (CCAs) are specialty chemicals incorporated into toner formulations to stabilize and dictate the magnitude and polarity of the toner's charge. Metal complexes of 3,5-bis-tert-butylsalicylic acid are utilized effectively for this purpose.

Research and patent literature describes the synthesis of metal salts, such as chromium complexes of this compound, for use as CCAs. google.com The process involves reacting the acid with a metal salt, leading to the formation of a metal carboxylate where the acidic proton of the carboxyl group is replaced by a metal ion. google.com Infrared spectroscopy analysis confirms this transformation, showing the disappearance of the characteristic carboxyl group absorption and the appearance of a strong peak corresponding to the metal-carboxylate bond. google.com These complexes, when dispersed in the toner resin, manage the electrostatic properties of the toner particles, ensuring consistent and reliable performance during the printing process. The bulky tert-butyl groups enhance the solubility and compatibility of these additives within the polymer-based toner matrix.

Development of Polymers and Nanomaterials

The dual functionality of this compound—a polymerizable carboxylic acid and a sterically hindered phenol (B47542)—allows it to play multiple roles in polymer science. It can act as a monomer building block, a polymerization catalyst, and a stabilizing additive.